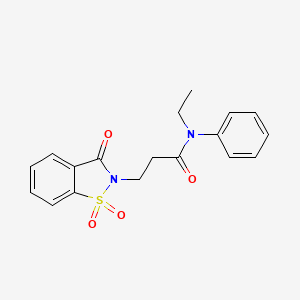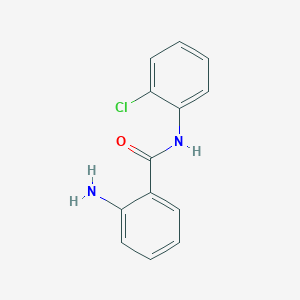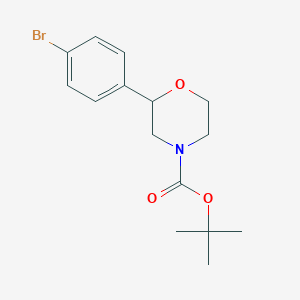![molecular formula C12H15ClN2O3 B2923070 [2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 626219-84-9](/img/structure/B2923070.png)
[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Overview
Description
[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as TBOA, and it is a potent inhibitor of glutamate transporters, which are essential for regulating the levels of glutamate in the brain.
Mechanism of Action
TBOA acts as a competitive inhibitor of glutamate transporters, which are essential for regulating the levels of glutamate in the brain. By inhibiting these transporters, TBOA can increase the levels of glutamate in the synapse, leading to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TBOA has been shown to have a range of biochemical and physiological effects, including the inhibition of glutamate transporters, increased levels of glutamate in the synapse, increased excitotoxicity, and neuronal damage. It has also been shown to have potential applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using TBOA in lab experiments include its potent inhibitory effects on glutamate transporters, its ability to increase the levels of glutamate in the synapse, and its potential applications in the treatment of various neurological disorders. However, the limitations of using TBOA in lab experiments include its potential toxicity, its potential to cause neuronal damage, and its limited solubility in aqueous solutions.
List of
Future Directions
1. Investigating the potential therapeutic applications of TBOA in the treatment of various neurological disorders.
2. Developing new and more efficient synthesis methods for TBOA.
3. Studying the effects of TBOA on various neuronal cell types and brain regions.
4. Investigating the potential toxicity of TBOA and developing strategies to mitigate its toxic effects.
5. Developing new and more potent inhibitors of glutamate transporters based on the structure of TBOA.
6. Studying the effects of TBOA on synaptic plasticity and learning and memory.
7. Investigating the potential applications of TBOA in the field of material science.
Conclusion:
In conclusion, [2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been extensively studied for its potential applications in the treatment of various neurological disorders, and it has been shown to be a potent inhibitor of glutamate transporters. However, further research is needed to fully understand the biochemical and physiological effects of TBOA and its potential applications in various fields.
Synthesis Methods
The synthesis of TBOA involves several steps, including the reaction of 6-chloropyridine-3-carboxylic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with tert-butylamine to form TBOA.
Scientific Research Applications
TBOA has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain.
properties
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)15-10(16)7-18-11(17)8-4-5-9(13)14-6-8/h4-6H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBXDBFGQHLZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324252 | |
| Record name | [2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
626219-84-9 | |
| Record name | [2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922991.png)
![3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B2922992.png)


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2922998.png)



![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)

![Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2923010.png)